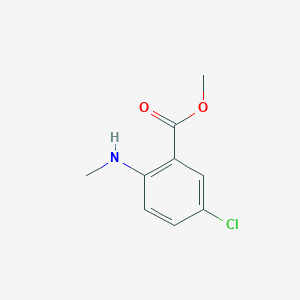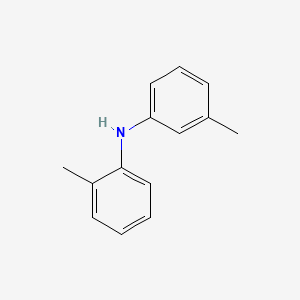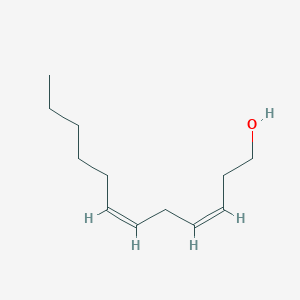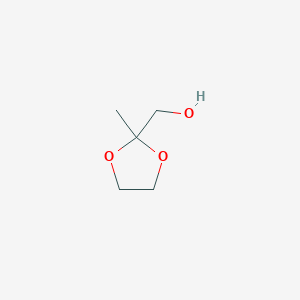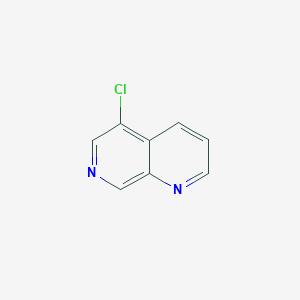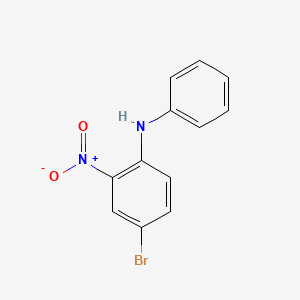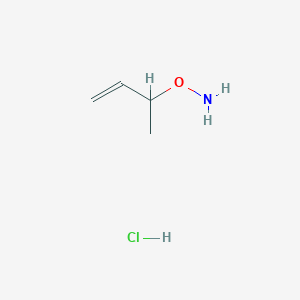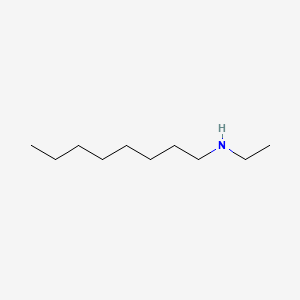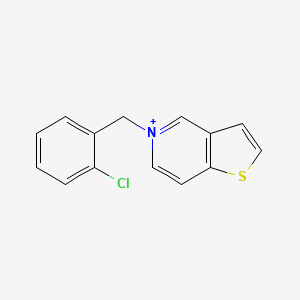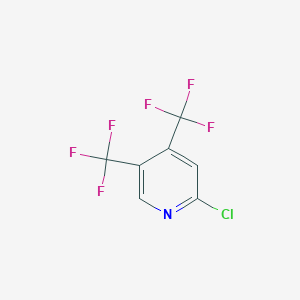
2-氯-4,5-双(三氟甲基)吡啶
描述
2-Chloro-4,5-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups (-CF₃) attached to a pyridine ring. The presence of these groups imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
科学研究应用
2-Chloro-4,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of trifluoromethyl groups.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
Target of Action
2-Chloro-4,5-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the major use of its derivatives is in the protection of crops from pests .
Mode of Action
The biological activities of 2-Chloro-4,5-bis(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that its derivatives have found applications in the agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that its derivatives have been used in the protection of crops from pests , suggesting that they may have effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-Chloro-4,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . Additionally, 2-Chloro-4,5-bis(trifluoromethyl)pyridine can bind to specific proteins, influencing their structure and function, which may result in changes in cellular signaling pathways .
Cellular Effects
The effects of 2-Chloro-4,5-bis(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance . Furthermore, 2-Chloro-4,5-bis(trifluoromethyl)pyridine can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-Chloro-4,5-bis(trifluoromethyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, 2-Chloro-4,5-bis(trifluoromethyl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,5-bis(trifluoromethyl)pyridine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Chloro-4,5-bis(trifluoromethyl)pyridine has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4,5-bis(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Chloro-4,5-bis(trifluoromethyl)pyridine have been associated with toxic effects, including liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
2-Chloro-4,5-bis(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2-Chloro-4,5-bis(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall bioavailability and activity . For instance, certain transporters may facilitate the uptake of 2-Chloro-4,5-bis(trifluoromethyl)pyridine into cells, while binding proteins may sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-4,5-bis(trifluoromethyl)pyridine can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 2-Chloro-4,5-bis(trifluoromethyl)pyridine has been observed to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. This can be achieved through various methods, including:
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the pyridine ring using reagents such as trichloromethyl-pyridine.
Building-Block Method: This method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block.
Industrial Production Methods
Industrial production of 2-Chloro-4,5-bis(trifluoromethyl)pyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired product specifications.
化学反应分析
Types of Reactions
2-Chloro-4,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Organometallic Reagents: Used in substitution reactions to replace the chlorine atom.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds, while substitution reactions can yield derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in similar applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
2-Chloro-4,5-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct physical and chemical properties compared to compounds with only one trifluoromethyl group. This makes it particularly valuable in applications requiring enhanced stability and reactivity .
属性
IUPAC Name |
2-chloro-4,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFIEBGHKCVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551221 | |
| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-25-7 | |
| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


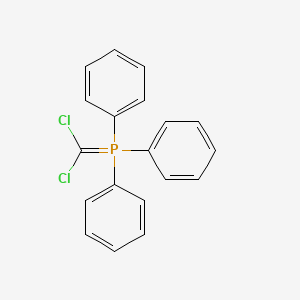
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
